methyl [2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate
Description
Methyl [2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate is a complex heterocyclic compound featuring a tetrahydro-2H-pyran core substituted with two ketone groups (4,6-dioxo), two methyl groups at the 5-position, and a 3,4-dimethoxyphenyl moiety at the 2-position. The 3-position is further functionalized with a methyl acetate group.
Properties
CAS No. |
889952-84-5 |
|---|---|
Molecular Formula |
C18H22O7 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
methyl 2-[2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxooxan-3-yl]acetate |
InChI |
InChI=1S/C18H22O7/c1-18(2)16(20)11(9-14(19)24-5)15(25-17(18)21)10-6-7-12(22-3)13(8-10)23-4/h6-8,11,15H,9H2,1-5H3 |
InChI Key |
SUCOMIFIMIQSRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(C(OC1=O)C2=CC(=C(C=C2)OC)OC)CC(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate typically involves the esterification of 3,4-dimethoxyphenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl [2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 3,4-dimethoxyphenylmethanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to methyl [2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate. For instance, compounds derived from similar pyran structures have demonstrated significant cytotoxic effects against various cancer cell lines. A study by Mohareb et al. (2023) reported that certain 4H-pyran derivatives synthesized from benzoylacetone exhibited high anti-proliferative activities against cancer cells, suggesting that this compound could be explored further for similar applications .
2. Antioxidant Properties
The antioxidant capacity of pyran derivatives has been extensively studied. Research indicates that the presence of methoxy groups in the phenyl ring enhances the antioxidant activity of these compounds. This property is crucial in developing therapeutic agents aimed at combating oxidative stress-related diseases .
3. Anti-inflammatory Effects
Compounds with similar structures have also shown promise in reducing inflammation. The ability to modulate inflammatory pathways makes this compound a candidate for further research in anti-inflammatory drug development .
Agricultural Applications
1. Pesticide Development
The structural characteristics of this compound lend themselves to exploration as a pesticide or fungicide. Its derivatives have been tested for effectiveness against various pests and pathogens affecting crops. The incorporation of such compounds into agricultural practices could lead to more effective pest control strategies while minimizing environmental impact .
Material Science
1. Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of functional materials. These materials can exhibit desirable properties such as thermal stability and mechanical strength, making them suitable for applications in coatings and composites .
Table 1: Anticancer Activity of Pyran Derivatives
Table 2: Antioxidant Capacity of Related Compounds
Case Studies
- Case Study on Anticancer Properties : In a study published by Mohareb et al., several pyran derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that specific modifications to the pyran structure significantly enhanced anticancer activity .
- Case Study on Agricultural Use : Research conducted on the application of pyran derivatives as pesticides demonstrated effectiveness against common agricultural pests while showing low toxicity to beneficial insects .
Mechanism of Action
The mechanism of action of methyl [2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and ester functionality allow it to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of molecules:
Key Observations :
- Aromatic Substitution : The target compound and verapamil derivatives share 3,4-dimethoxyphenyl groups, which are critical for binding to calcium channels in verapamil . However, the target compound lacks the nitrile and tertiary amine functionalities of verapamil, suggesting divergent pharmacological pathways.
- Ester Reactivity : The methyl acetate group in the target compound parallels the ethyl ester in Compound 1 from , both of which may undergo hydrolysis or nucleophilic substitution.
- Ring Systems : Unlike the pyrimidine-thioether in or the lactone in , the target compound’s tetrahydro-2H-pyran core with diketones could enhance electrophilic reactivity, particularly at the 4,6-dioxo positions.
Pharmacological and Reactivity Profiles
- The diketone moiety may confer chelation properties or metabolic instability.
- Verapamil : A well-established calcium channel blocker; its nitrile and amine groups are critical for ion channel interaction .
- Thioether Derivatives () : Sulfur-containing analogs often exhibit altered pharmacokinetics (e.g., prolonged half-life) compared to oxygen-based esters.
Stability and Reactivity
- Hydrolysis : The methyl acetate group in the target compound is prone to hydrolysis under acidic/basic conditions, similar to ethyl esters in .
- Ketone Reactivity : The 4,6-diketones may participate in condensation reactions, contrasting with the lactone stability in .
- Aromatic Methoxy Groups : Electron-donating methoxy groups in the 3,4-dimethoxyphenyl moiety may direct electrophilic substitution, as seen in verapamil derivatives .
Biological Activity
Methyl [2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H20O6
- Molecular Weight : 308.33 g/mol
- Structure : The compound features a tetrahydropyran ring with methoxy and dimethyl substituents that contribute to its biological properties.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups enhances electron donation capabilities, which is crucial in neutralizing free radicals. A study on related compounds demonstrated that they effectively scavenge reactive oxygen species (ROS), thus potentially reducing oxidative stress in biological systems .
Antimicrobial Properties
In vitro studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects . The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The methoxy groups likely play a role in electron donation, facilitating the neutralization of free radicals.
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in inflammatory processes, suggesting a potential anti-inflammatory effect.
- Membrane Interaction : The lipophilic nature of the compound may allow it to integrate into cell membranes, affecting membrane fluidity and function.
Case Studies
- Antioxidant Efficacy : A study conducted on a series of methoxy-substituted phenolic compounds showed that those with structural similarities to this compound exhibited IC50 values significantly lower than those of standard antioxidants like ascorbic acid .
- Antimicrobial Testing : In a comparative study on various derivatives of tetrahydropyran compounds, this compound was found to be effective against multi-drug resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
Data Table: Biological Activity Summary
Q & A
Q. What protocols minimize byproduct formation during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
